BenchChemオンラインストアへようこそ!

3-(2-Phenyl-thiazol-4-yl)-phenylamine

c-Met kinase inhibitor colorectal cancer structure-activity relationship

Select 3-(2-Phenyl-thiazol-4-yl)-phenylamine for your c-Met kinase inhibitor program. This precise 2-amino-4-phenylthiazole scaffold is structurally validated for c-Met inhibition, delivering HT29 colorectal cancer cell IC50 of 2.01 µM. Derivatization via the primary aromatic amine enables rapid amide bond library synthesis. Pan-cancer activity confirmed across A549 (8.64 µM), HeLa (6.05 µM), HT29 (2.01 µM), and Karpas299 (13.87 µM) cell lines. No generic substitution possible—SAR data proves scaffold specificity. Order research-grade ≥95% purity for preclinical SAR and pharmacodynamic studies.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 134812-32-1
Cat. No. B162510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenyl-thiazol-4-yl)-phenylamine
CAS134812-32-1
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)N
InChIInChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)14-10-18-15(17-14)11-5-2-1-3-6-11/h1-10H,16H2
InChIKeyYYUPEYOWOHWJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 3-(2-Phenyl-thiazol-4-yl)-phenylamine (CAS:134812-32-1) for c-Met Kinase Inhibitor Research


3-(2-Phenyl-thiazol-4-yl)-phenylamine (CAS: 134812-32-1, molecular weight: 252.33 g/mol) is a thiazole derivative that has been identified as a key precursor and structural scaffold in the design of c-Met kinase inhibitors [1][2]. The compound's 2-amino-4-phenylthiazole architecture has been specifically utilized in published medicinal chemistry campaigns to generate novel c-Met-targeting anticancer agents with quantified cellular potency [2]. Its well-defined structure and commercial availability at research-grade purity (typically ≥95%) support its use in structure-activity relationship (SAR) studies and preclinical oncology programs .

Why Generic Thiazole Analogs Cannot Substitute for 3-(2-Phenyl-thiazol-4-yl)-phenylamine in c-Met Inhibitor Synthesis


Generic substitution of the 3-(2-Phenyl-thiazol-4-yl)-phenylamine scaffold is not feasible due to the stringent structural requirements for c-Met kinase inhibition and the established structure-activity relationships (SAR) derived from crizotinib-based design [1]. Published studies demonstrate that the specific 2-amino-4-phenylthiazole framework, precisely as embodied by this compound, is essential for mimicking the U-shaped binding conformation required for c-Met kinase inhibition [2]. Modifications to the phenylamine substitution pattern or the thiazole ring position lead to significant variations in anticancer potency, as evidenced by comparative IC50 values across multiple cancer cell lines [1][2]. The following quantitative evidence details the specific potency differentials achieved when this scaffold is utilized compared to related in-class analogs.

Quantitative Differentiation Evidence: 3-(2-Phenyl-thiazol-4-yl)-phenylamine vs. In-Class Analogs


HT29 Colorectal Cancer Cell Line Potency: 3-(2-Phenyl-thiazol-4-yl)-phenylamine-Derived c-Met Inhibitor vs. Parent Scaffold

Derivatization of the 3-(2-Phenyl-thiazol-4-yl)-phenylamine scaffold yields a 2-amino-4-phenylthiazole c-Met inhibitor (compound 5b) with a 2.01 µM IC50 against HT29 cells, representing a ~2.2-fold potency improvement over the closely related compound 3d (4.42 µM IC50) from the same study, and ~3.9-fold improvement over other derivatives in the series [1]. This demonstrates that the phenylamine substitution pattern of the target compound is a critical determinant for achieving low-micromolar antiproliferative activity in colorectal cancer models.

c-Met kinase inhibitor colorectal cancer structure-activity relationship

Broad-Spectrum Antiproliferative Activity: c-Met Inhibitor Derived from 3-(2-Phenyl-thiazol-4-yl)-phenylamine Scaffold Across Four Cancer Cell Lines

The 3-(2-Phenyl-thiazol-4-yl)-phenylamine-derived compound 5b demonstrated potent growth inhibition across a panel of four human cancer cell lines, with IC50 values of 8.64 µM (A549 lung), 6.05 µM (HeLa cervical), 2.01 µM (HT29 colorectal), and 13.87 µM (Karpas299 lymphoma) [1]. This broad-spectrum activity profile is directly attributable to the specific 2-amino-4-phenylthiazole pharmacophore and distinguishes this scaffold from other thiazole derivatives that show more restricted cellular activity [2].

c-Met kinase inhibitor pancreatic cancer lung cancer

c-Met Kinase Engagement Confirmation: Western Blot Validation for 3-(2-Phenyl-thiazol-4-yl)-phenylamine-Derived Inhibitor

Western blot analysis confirmed that the 3-(2-Phenyl-thiazol-4-yl)-phenylamine-derived compound 3d modulates MET signaling pathway proteins in HT29 cells, providing direct evidence of on-target c-Met kinase engagement [1]. This pharmacodynamic validation distinguishes this specific scaffold from many thiazole analogs that lack demonstrated target engagement data. The compound's ability to alter downstream MET signaling proteins correlates with its cellular antiproliferative effects [1].

c-Met signaling target engagement pharmacodynamic marker

Validated Application Scenarios for 3-(2-Phenyl-thiazol-4-yl)-phenylamine (CAS:134812-32-1) in c-Met Inhibitor Research


Synthesis of Potent c-Met Kinase Inhibitors for Colorectal Cancer Research

This scaffold is ideal for medicinal chemistry teams designing novel c-Met kinase inhibitors targeting colorectal cancer. Derivatization yields compounds with HT29 cell IC50 values as low as 2.01 µM, validated by MTT assays and Western blot confirmation of MET pathway modulation [1][2].

Broad-Spectrum Anticancer Screening and Lead Optimization Programs

The scaffold's demonstrated activity across A549 (lung, 8.64 µM), HeLa (cervical, 6.05 µM), HT29 (colorectal, 2.01 µM), and Karpas299 (lymphoma, 13.87 µM) cell lines makes it a valuable starting point for pan-cancer c-Met inhibitor programs, enabling efficient SAR exploration [1].

Target Engagement Studies and Pharmacodynamic Marker Development

Researchers investigating MET signaling pathway modulation can utilize this scaffold to generate tool compounds for Western blot-based target engagement studies, as demonstrated in HT29 cells [2]. This supports the development of pharmacodynamic assays and biomarker identification.

Custom Synthesis of c-Met Inhibitor Libraries

This compound serves as a versatile building block for parallel synthesis of focused c-Met inhibitor libraries. Its primary aromatic amine functionality enables rapid diversification through amide bond formation, a strategy validated in published medicinal chemistry campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Phenyl-thiazol-4-yl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.